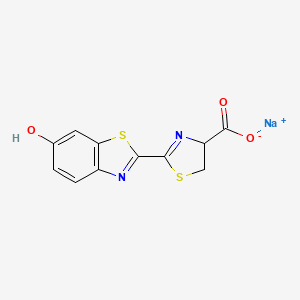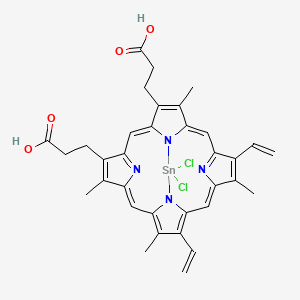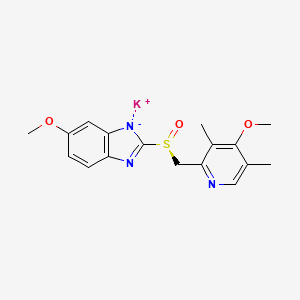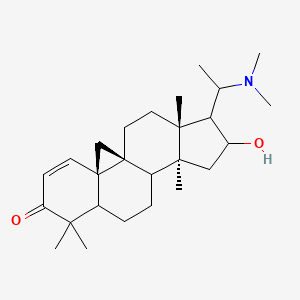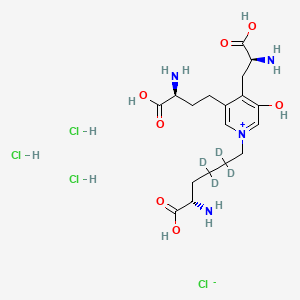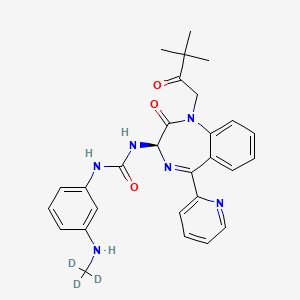![molecular formula C34H36ClN5 B12430287 2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)
2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a highly symmetrical structure with multiple phenyl groups and imidazolidine rings, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolidine Ring: The initial step involves the condensation of appropriate diamines with aldehydes or ketones to form the imidazolidine ring.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, using phenyl halides and Lewis acid catalysts.
Methylation: The methyl groups are added via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazolidine derivative with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing crystallization and recrystallization techniques for purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Phenyl halides, Lewis acids, under reflux conditions.
Major Products:
Oxidation Products: Formation of imidazolidine N-oxides.
Reduction Products: Formation of reduced imidazolidine derivatives.
Substitution Products: Formation of substituted imidazolidine derivatives with various functional groups.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structural properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Drug Development: It is explored for its potential use in drug development due to its ability to interact with biological molecules.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: The compound is investigated for use in diagnostic tools due to its unique chemical properties.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is employed in the manufacturing of specialty chemicals.
作用机制
The mechanism of action of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
相似化合物的比较
(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidine: Shares a similar imidazolidine core but lacks the chloride ion.
(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene: Similar structure but without the amino group.
Uniqueness:
Structural Complexity: The presence of multiple phenyl groups and imidazolidine rings makes it structurally unique.
Chemical Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and uniqueness.
This detailed article provides a comprehensive overview of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C34H36ClN5 |
|---|---|
分子量 |
550.1 g/mol |
IUPAC 名称 |
N-(1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium-2-yl)-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride |
InChI |
InChI=1S/C34H36N5.ClH/c1-36-29(25-17-9-5-10-18-25)30(26-19-11-6-12-20-26)37(2)33(36)35-34-38(3)31(27-21-13-7-14-22-27)32(39(34)4)28-23-15-8-16-24-28;/h5-24,29-32H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
CVYATYGJOLWHQJ-UHFFFAOYSA-M |
规范 SMILES |
CN1C(C(N(C1=NC2=[N+](C(C(N2C)C3=CC=CC=C3)C4=CC=CC=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


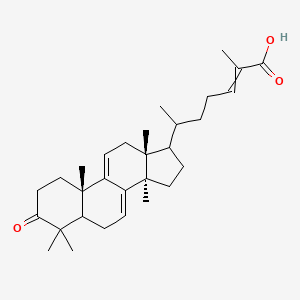
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)
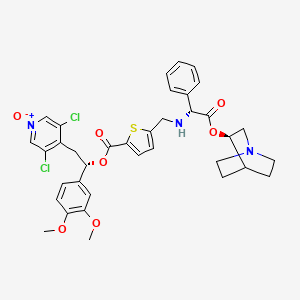
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
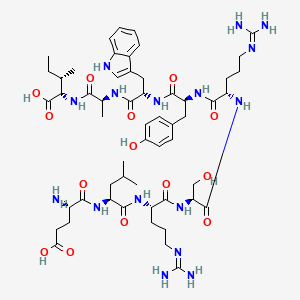

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
